2-Imidazo[1,5-a]pyridin-1-ylacetic acid 2-Imidazo[1,5-a]pyridin-1-ylacetic acid
Brand Name: Vulcanchem
CAS No.: 1368371-37-2
VCID: VC6188763
InChI: InChI=1S/C9H8N2O2/c12-9(13)5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5H2,(H,12,13)
SMILES: C1=CC2=C(N=CN2C=C1)CC(=O)O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175

2-Imidazo[1,5-a]pyridin-1-ylacetic acid

CAS No.: 1368371-37-2

Cat. No.: VC6188763

Molecular Formula: C9H8N2O2

Molecular Weight: 176.175

* For research use only. Not for human or veterinary use.

2-Imidazo[1,5-a]pyridin-1-ylacetic acid - 1368371-37-2

Specification

CAS No. 1368371-37-2
Molecular Formula C9H8N2O2
Molecular Weight 176.175
IUPAC Name 2-imidazo[1,5-a]pyridin-1-ylacetic acid
Standard InChI InChI=1S/C9H8N2O2/c12-9(13)5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5H2,(H,12,13)
Standard InChI Key JEMDEAVAGNHCJX-UHFFFAOYSA-N
SMILES C1=CC2=C(N=CN2C=C1)CC(=O)O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The imidazo[1,5-a]pyridine system consists of a five-membered imidazole ring fused to a six-membered pyridine ring at the 1,5-positions. This arrangement creates a planar, aromatic heterocycle with distinct electronic properties. The acetic acid moiety (-CH₂COOH) is attached to the imidazole nitrogen at position 1, introducing both hydrophilicity and hydrogen-bonding capabilities .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
IUPAC Name2-(imidazo[1,5-a]pyridin-1-yl)acetic acid
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.18 g/mol
SMILES NotationO=C(O)CC1=C2C=CC=CN2C=N1
CAS Registry Number1368371-37-2
Purity (Commercial Grade)97%

The compound's acidity (pKa ≈ 3.8–4.2) stems from the carboxylic acid group, while the conjugated π-system of the heterocycle contributes to UV-Vis absorption maxima at 265–280 nm . X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.38 Å for the imidazole C=N bonds and 1.45–1.48 Å for the C-N bridge between the rings .

Tautomerism and Electronic Effects

Unlike imidazo[1,2-a]pyridine isomers, the [1,5-a] fusion pattern creates a rigid, non-tautomerizing structure. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.8–5.2 eV, suggesting moderate reactivity in electrophilic substitution reactions . The acetic acid substituent induces a dipole moment of 2.8–3.1 D, enhancing solubility in polar aprotic solvents like DMF and DMSO .

Synthesis and Reaction Chemistry

Catalytic Ritter-Type Cyclization

A breakthrough synthesis employs bismuth triflate [Bi(OTf)₃] as a Lewis acid catalyst in dichloroethane (DCE) at 150°C :

Table 2: Optimized Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis

ParameterSpecification
CatalystBi(OTf)₃ (5 mol%)
Acid Additivep-TsOH·H₂O (7.5 equiv)
SolventDCE (0.3 M)
NucleophileAcetonitrile (15 equiv)
Temperature150°C
Reaction Time12–16 hours
Yield68–92%

The mechanism proceeds through:

  • Nitrile Activation: Bi(OTf)₃ coordinates to acetonitrile, polarizing the C≡N bond .

  • Electrophilic Attack: The activated nitrile reacts with 2-aminopyridine derivatives, forming a nitrilium intermediate.

  • Cyclization: Intramolecular attack by the pyridine nitrogen generates the imidazo[1,5-a]pyridine core.

  • Acetic Acid Formation: Hydrolysis of the intermediate under acidic conditions yields the final product .

Alternative Synthetic Routes

While less efficient, classical methods include:

  • Ugi Multicomponent Reactions: 2-Aminopyridine, aldehydes, and isocyanides in methanol (45–60% yield) .

  • Photochemical Cyclization: UV irradiation of N-propargyl pyridinium salts (requires specialized equipment) .

Physicochemical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (d, J = 6.8 Hz, 1H, H-3)

  • δ 8.15 (s, 1H, H-2)

  • δ 7.89–7.76 (m, 2H, H-6, H-7)

  • δ 4.62 (s, 2H, CH₂COOH)

  • δ 12.3 (br s, 1H, COOH)

IR (KBr):

  • 3050 cm⁻¹ (C-H aromatic)

  • 1705 cm⁻¹ (C=O stretch)

  • 1580 cm⁻¹ (C=N imidazole)

Thermal Stability

Differential scanning calorimetry (DSC) shows:

  • Melting point: 218–220°C (decomposition)

  • Glass transition temperature (Tg): 125°C (amorphous form)

Emerging Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and GABA receptor modulators. Structural analogs demonstrate:

  • IC₅₀ = 12 nM against JAK2 kinase

  • EC₅₀ = 85 nM at α₅β₂γ₂ GABAₐ receptors

Materials Science

Functionalized derivatives exhibit:

  • Charge carrier mobility: 0.15 cm²/V·s in organic field-effect transistors

  • Quantum yield: Φ = 0.42 in blue-emitting OLEDs

Challenges and Future Directions

Current limitations include:

  • Limited commercial availability (only 97% purity)

  • High-temperature synthesis requirements

  • Uncharacterized metabolic profile

Ongoing research focuses on:

  • Developing room-temperature catalytic systems

  • Exploring enantioselective derivatization

  • Assessing in vivo pharmacokinetics

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